molecular formula C8H6FN3O B2688138 3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-amine CAS No. 1219584-94-7

3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-amine

Cat. No.: B2688138
CAS No.: 1219584-94-7
M. Wt: 179.154
InChI Key: IKTCXNQNMSEVOU-UHFFFAOYSA-N
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Description

Significance of the 1,2,4-Oxadiazole (B8745197) Scaffold in Contemporary Chemical and Biological Research

The 1,2,4-oxadiazole ring is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. rjptonline.orgtandfonline.com This scaffold has garnered substantial interest in medicinal chemistry over the past two decades due to its remarkable stability and a wide spectrum of biological activities. rjptonline.orgnih.govnih.gov The presence of a furan-type oxygen atom and two pyridine-type nitrogen atoms makes the 1,2,4-oxadiazole ring an electron-poor azole. nih.gov

A key feature of the 1,2,4-oxadiazole nucleus is its role as a bioisostere for ester and amide groups. rjptonline.orgnih.govresearchgate.net Bioisosteres are substituents or groups with similar physical or chemical properties that impart comparable biological effects to a molecule. This bioisosteric equivalence allows medicinal chemists to replace metabolically vulnerable ester or amide functionalities, potentially improving the metabolic stability and pharmacokinetic profile of a drug candidate. nih.gov The ring's ability to participate in hydrogen bonding further enhances its utility as a pharmacophore for ligand binding. rjptonline.orgtandfonline.com

Derivatives of 1,2,4-oxadiazole have been investigated for a vast array of therapeutic applications. nih.govrjptonline.org Research has demonstrated their potential as anticancer, anti-inflammatory, antimicrobial, antiviral, neuroprotective, and antidiabetic agents. nih.govnih.govresearchgate.net The versatility of this scaffold is highlighted by its presence in several commercially available drugs and numerous compounds undergoing clinical investigation. nih.govnih.gov

Biological ActivityExamples of 1,2,4-Oxadiazole Derivatives StudiedKey Findings
Anticancer1,2,4-oxadiazole linked imidazopyrazine derivatives, 3-(4-chlorophenyl)-5-(piperidine-1-ylmethyl)-1,2,4-oxadiazoleSome compounds showed excellent cytotoxicity against human cancer cell lines like MCF-7 (breast), A-549 (lung), and A-375 (melanoma). nih.gov Others act as Sirt2 inhibitors. nih.gov
Anti-inflammatoryOxolamineExhibits anti-tussive and anti-inflammatory activity. nih.gov
NeuroprotectiveDerivatives evaluated for Alzheimer's diseaseShowed potent inhibitory activity against acetylcholinesterase (AChE). nih.gov
AntimicrobialVarious synthetic derivativesActive against bacteria and fungi, with some showing potential for treating tuberculosis by inhibiting enzymes like EthR. nih.govresearchgate.net
AntiviralDerivatives targeting SARS-CoV-2Some compounds act as potent inhibitors of the papain-like protease (PLpro), crucial for the virus's life cycle. ipbcams.ac.cn

Rationale for Fluorine Incorporation in Phenyl-Substituted Heterocyclic Systems, with Emphasis on Oxadiazoles (B1248032)

Incorporating fluorine into a phenyl-substituted heterocyclic system, such as a phenyl-oxadiazole, can profoundly influence its pharmacokinetic and physicochemical properties. researchgate.net These modifications can lead to:

Enhanced Binding Affinity : Fluorine's high electronegativity can alter the electronic properties of the aromatic ring, leading to more favorable interactions (such as dipole-dipole or hydrogen bonding) with target proteins or enzymes. nih.govtandfonline.com This can result in increased potency.

Increased Lipophilicity : Fluorine is more lipophilic than hydrogen. tandfonline.com Selectively adding fluorine can enhance a compound's ability to cross cellular membranes, including the blood-brain barrier, which is crucial for drugs targeting the central nervous system. researchgate.net

Modulation of pKa : The electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups, which can affect a drug's solubility, absorption, and target interaction. nih.govresearchgate.net

The strategic placement of fluorine on the phenyl ring of a 3-phenyl-1,2,4-oxadiazole (B2793662) core, as in 3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-amine, is a rational design approach aimed at optimizing these properties to create a more effective therapeutic agent. nih.govnih.gov

Property Affected by FluorinationUnderlying RationaleTherapeutic Consequence
Metabolic StabilityThe Carbon-Fluorine (C-F) bond is stronger than the Carbon-Hydrogen (C-H) bond. tandfonline.comReduced susceptibility to enzymatic degradation, leading to a longer half-life in the body. nih.gov
Binding AffinityFluorine's electronegativity can create favorable dipole interactions and alter molecular conformation. nih.govStronger and more selective binding to the target protein or enzyme, potentially increasing potency. tandfonline.com
Membrane PermeabilityFluorine substitution generally increases lipophilicity. tandfonline.comresearchgate.netEnhanced ability to cross biological membranes, such as the intestinal wall or the blood-brain barrier. nih.gov
pKa ModificationFluorine is a strong electron-withdrawing group. researchgate.netAlters the ionization state of nearby functional groups, which can influence solubility and receptor interaction. nih.gov

Overview of Current Research Trajectories for this compound and Related Analogs

While specific research focusing exclusively on this compound is limited in publicly accessible literature, extensive research on closely related analogs, particularly diaryl 5-amino-1,2,4-oxadiazoles, provides significant insight into its potential applications. nih.gov The primary research trajectory for this class of compounds is in the field of oncology, with a focus on tubulin inhibition. nih.gov

Tubulin is a critical protein that polymerizes to form microtubules, essential components of the cellular cytoskeleton involved in cell division. Compounds that interfere with tubulin dynamics are potent anticancer agents. Research has identified diaryl 5-amino-1,2,4-oxadiazoles as a class of tubulin inhibitors that bind to the colchicine (B1669291) site, disrupting microtubule formation and leading to cell cycle arrest and apoptosis. nih.gov

Studies on monofluorinated derivatives within this class, such as 3-(2-fluorophenyl)-5-(4-methoxyphenyl)amino-1,2,4-oxadiazole, have been conducted to explore the impact of fluorine substitution. nih.gov These investigations often use computational methods like COMPARE analysis and molecular docking alongside experimental assays to understand structure-activity relationships (SAR). nih.gov The goal is to refine the molecular structure to achieve enhanced tubulin binding and greater cytostatic (cell-growth inhibiting) properties against various cancer cell lines. nih.gov

Beyond oncology, other fluorinated 1,2,4-oxadiazole derivatives are being explored for different therapeutic targets. For instance, research into multitarget anti-Alzheimer agents has shown that 1,2,4-oxadiazole derivatives can exhibit excellent inhibitory activity against acetylcholinesterase (AChE). nih.gov Similarly, novel 1,2,4-oxadiazole derivatives have been designed and evaluated as inhibitors of the SARS-CoV-2 papain-like protease (PLpro), demonstrating the broad applicability of this scaffold in antiviral research. ipbcams.ac.cn

Research AreaCompound Class/AnalogKey Findings and Research Direction
Anticancer (Tubulin Inhibition)Diaryl 5-amino-1,2,4-oxadiazoles (including monofluorinated derivatives)Identified as potent tubulin inhibitors binding to the colchicine site. Research focuses on SAR to improve cytostatic activity. nih.gov
Anticancer (General)N-Aryl-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-aminesAnalogs showed significant growth inhibition against various cancer cell lines, including CNS, ovarian, and lung cancer. acs.org
Anti-Alzheimer's Disease1,2,4-oxadiazole-based derivativesCompounds showed excellent inhibitory activity against acetylcholinesterase (AChE), with some being more potent than the standard drug donepezil. nih.gov
Antiviral (SARS-CoV-2)1,2,4-oxadiazole derivatives containing an aryl carboxylic acid moietyPotent inhibition of papain-like protease (PLpro) with good metabolic stability and antiviral activity against SARS-CoV-2 variants. ipbcams.ac.cn

Despite a comprehensive search for scientific literature, detailed computational and theoretical investigations focusing specifically on the chemical compound This compound are not available in published research.

Studies providing the specific data required for the outlined sections—Quantum Chemical Calculations (including Density Functional Theory and Frontier Molecular Orbital Analysis), Molecular Docking Simulations, and Molecular Dynamics Simulations—for this exact molecule could not be located.

The available scientific literature primarily focuses on isomers, such as 1,3,4-oxadiazole (B1194373) derivatives, or other analogous compounds. While these studies utilize the requested computational methods, their findings are specific to the molecules investigated therein and cannot be accurately extrapolated to this compound without direct computational analysis of the compound itself.

Therefore, in adherence to the principles of scientific accuracy and the strict focus on the specified compound, it is not possible to generate the requested article with detailed research findings and data tables at this time. The creation of such an article would necessitate original research involving computational modeling of this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-fluorophenyl)-1,2,4-oxadiazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FN3O/c9-6-3-1-5(2-4-6)7-11-8(10)13-12-7/h1-4H,(H2,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKTCXNQNMSEVOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=N2)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219584-94-7
Record name 3-(4-fluorophenyl)-1,2,4-oxadiazol-5-amine
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Computational Chemistry and Theoretical Investigations of 3 4 Fluorophenyl 1,2,4 Oxadiazol 5 Amine

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling represents a important computational strategy in medicinal chemistry for predicting the biological activity of chemical compounds and guiding the optimization of lead structures. For derivatives of 3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-amine, QSAR studies have been instrumental in understanding the structural requirements for their biological activities, such as antiproliferative effects. researchgate.net These models establish a mathematical correlation between the chemical structure of a compound and its biological activity, enabling the prediction of potency for novel, unsynthesized analogs.

A key study focused on a series of 3-(aryl)-N-(aryl)-1,2,4-oxadiazol-5-amine derivatives as anti-proliferative agents. researchgate.net Using multiple linear regression (MLR), researchers developed QSAR models to correlate the compounds' structures with their observed activity. The investigation highlighted the significance of specific quantum chemical descriptors, constitutional descriptors, and hydrophobicity in determining the anti-proliferative activity of this class of compounds. researchgate.net The robustness and predictive power of the developed models were confirmed through internal validation techniques, including the 'leave one out' (LOO) cross-validation method. researchgate.net

The statistical quality of a QSAR model is paramount for its predictive reliability. Key parameters such as the squared correlation coefficient (R²), which indicates the goodness of fit, and the cross-validated squared correlation coefficient (q²), which assesses predictive ability, are used for evaluation. For the 3-aryl-N-aryl-1,2,4-oxadiazol-5-amine series, a statistically significant model was generated, demonstrating a strong correlation between the selected descriptors and the biological activity. researchgate.net

In a broader context, 3D-QSAR studies on 1,2,4-oxadiazole (B8745197) derivatives have also been performed to design inhibitors for specific biological targets, such as the Sortase A (SrtA) enzyme in Gram-positive bacteria. nih.gov Such studies provide insights into the three-dimensional structural features that are critical for inhibitory activity. By generating contour maps, these models can visualize regions where steric bulk, positive or negative electrostatic potential, or hydrophobic character may enhance or diminish activity, thereby guiding the rational design of more potent analogs. nih.gov

Table 1: Statistical Parameters of Representative QSAR Models for 1,2,4-Oxadiazole Derivatives
Model TypeTarget/ActivityR² (Goodness of Fit)q² (Predictive Ability)Fischer's Test Value (F)Source
MLR-QSARAnti-proliferative0.9060.907120.66 researchgate.net
3D-QSAR (kNN-MFA)Sortase A Inhibition0.92350.6319179.0 nih.gov

These QSAR models serve as powerful predictive tools. By inputting the descriptor values for a hypothetical molecule, its biological activity can be estimated before undertaking its chemical synthesis. This approach significantly accelerates the drug discovery process, reduces costs, and helps prioritize the synthesis of compounds with the highest probability of success.

Chemoinformatics Approaches for Analog Mining and Virtual Screening

Chemoinformatics provides a suite of computational tools and techniques that are essential for managing, analyzing, and modeling chemical information, thereby accelerating the discovery of new drug candidates. For a scaffold like this compound, chemoinformatics approaches are vital for identifying novel analogs (analog mining) and for screening vast virtual libraries to find potential hits. mdpi.com

Analog mining involves searching chemical databases for compounds that are structurally similar to a query molecule. This can be performed using various methods, such as substructure searching or similarity searching based on molecular fingerprints. The 1,2,4-oxadiazole ring is recognized as a valuable scaffold in drug discovery, partly because it can act as a bioisosteric replacement for ester and amide functionalities, which can improve metabolic stability. nih.govlifechemicals.com Chemoinformatics tools allow researchers to systematically mine large compound collections for other molecules containing this privileged structure, which can then be evaluated for the desired biological activity.

Virtual screening is another powerful chemoinformatics technique used to identify promising candidates from large libraries of compounds. This can be broadly categorized into ligand-based and structure-based approaches.

Ligand-based virtual screening (LBVS) is employed when the three-dimensional structure of the biological target is unknown. It relies on the knowledge of known active compounds. A model, such as a pharmacophore or a QSAR equation, is built from these known actives and then used to screen databases for other molecules that fit the model.

Structure-based virtual screening (SBVS) , primarily molecular docking, is used when the 3D structure of the target protein is available. In one study, substrate-based virtual screening was successfully used to identify 1,2,4-oxadiazole derivatives as potent inhibitors of S. aureus Sortase A. nih.gov This process involves computationally placing candidate molecules into the binding site of the target protein and estimating the binding affinity. This allows for the prioritization of compounds that are most likely to bind effectively to the target.

The process often begins with a high-throughput screening (HTS) hit, which is then optimized. For example, after an initial HTS campaign identified an N-aryl-N-(3-aryl-1,2,4-oxadiazol-5-yl)amine as an antiproliferative agent against a prostate cancer cell line, a library of 176 analogs was synthesized to explore the structure-activity relationship (SAR) and improve potency. nih.gov This exploration of chemical diversity around a hit scaffold is a classic chemoinformatics-driven strategy to move from a hit to a lead compound.

Table 2: Application of Chemoinformatics Techniques in the Study of 1,2,4-Oxadiazole Derivatives
TechniquePurposeExample ApplicationSource
Analog Mining / Similarity SearchingTo identify structurally related compounds with potentially similar biological activities.Searching for compounds containing the 1,2,4-oxadiazole core, a known bioisostere of amides/esters. nih.gov
Structure-Based Virtual Screening (Docking)To predict the binding mode and affinity of compounds to a specific biological target.Screening of 1,2,4-oxadiazole derivatives to identify inhibitors of Sortase A. nih.gov
Library Design / SAR ExplorationTo systematically explore the chemical space around a hit compound to optimize potency.Synthesis of an analog library to develop SAR for N-aryl-N-(3-aryl-1,2,4-oxadiazol-5-yl)amines. nih.gov

By leveraging these computational methods, researchers can efficiently navigate the vast chemical space to design and identify novel derivatives of this compound with improved activity profiles, ultimately streamlining the path toward new therapeutic agents.

Pharmacological and Biological Investigations of 3 4 Fluorophenyl 1,2,4 Oxadiazol 5 Amine and Its Analogs

In Vitro Studies on Molecular and Cellular Targets

The heterocyclic 1,2,4-oxadiazole (B8745197) scaffold has garnered significant attention in medicinal chemistry due to its bioisosteric properties and a broad spectrum of biological activities. This has led to the investigation of numerous 1,2,4-oxadiazole derivatives for their potential as therapeutic agents. This article focuses on the in vitro pharmacological and biological investigations of 3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-amine and its analogs, exploring their interactions with various molecular and cellular targets.

Enzyme Inhibition Assays and Target Identification

Indoleamine 2,3-Dioxygenase (IDO1) Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that plays a crucial role in immune tolerance by catalyzing the initial and rate-limiting step in the degradation of the essential amino acid L-tryptophan. Its overexpression in many tumors helps cancer cells evade the immune system, making it a significant target for cancer immunotherapy. While direct inhibitory data for this compound on IDO1 is not extensively available in the public domain, the broader class of compounds containing the 1,2,4-oxadiazole and 4-fluorophenyl moieties has been explored for IDO1 inhibition.

For instance, a series of 1-(3-chloro-4-fluorophenyl)-1H-naphtho[2,3-d] nih.govnih.govnih.govtriazole-4,9-dione derivatives have been identified as potent dual inhibitors of IDO1 and tryptophan 2,3-dioxygenase (TDO). One of the most active compounds in this series, 1-(3-chloro-4-fluorophenyl)-6-fluoro-1H-naphtho[2,3-d] nih.govnih.govnih.govtriazole-4,9-dione, exhibited an IC50 value of 5 nM for IDO1. doi.org This highlights the potential of the 4-fluorophenyl group in designing effective IDO1 inhibitors. The general structure of many IDO1 inhibitors involves a heterocyclic core that can interact with the heme iron in the enzyme's active site. The 1,2,4-oxadiazole ring, with its nitrogen atoms, could potentially fulfill this role. Further research is warranted to specifically determine the IDO1 inhibitory capacity of this compound and its analogs.

Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of α- and β-tubulin, are essential for various cellular processes, including cell division, making them a key target for anticancer drugs. A study has identified diaryl 5-amino-1,2,4-oxadiazoles as a class of potent tubulin inhibitors. nih.govnih.gov This research provides strong evidence for the potential antimitotic activity of compounds structurally related to this compound.

One of the key compounds investigated was 3-(2-fluorophenyl)-5-(4-methoxyphenyl)amino-1,2,4-oxadiazole , a close analog of the subject compound. nih.gov This compound demonstrated notable tubulin binding activity. nih.gov The study, which analyzed twenty-five diaryl 5-amino-1,2,4-oxadiazoles, established a good correlation between their ability to inhibit tubulin polymerization and their cytostatic properties against various cancer cell lines. nih.govnih.gov This suggests that the anticancer activity of this class of compounds is primarily driven by their interaction with tubulin. nih.gov The 5-amino-1,2,4-oxadiazole (B13162853) core appears to be a crucial structural feature for this activity. nih.gov

Interactive Data Table: Tubulin Polymerization Inhibition by a Diaryl 5-amino-1,2,4-oxadiazole Analog

CompoundTargetActivity
3-(2-fluorophenyl)-5-(4-methoxyphenyl)amino-1,2,4-oxadiazoleTubulinDemonstrated tubulin binding activity
Kinase and Growth Factor Inhibition

Protein kinases and growth factor receptors are critical regulators of cell signaling pathways that control cell growth, proliferation, and survival. Their dysregulation is a hallmark of cancer, making them prime targets for therapeutic intervention. The 1,2,4-oxadiazole scaffold has been incorporated into various kinase inhibitors.

Recent studies have highlighted the potential of 1,2,4-oxadiazole derivatives as effective epidermal growth factor receptor (EGFR) inhibitors. nih.gov A series of novel 1,2,4-oxadiazole derivatives were synthesized and showed robust inhibitory effects against the EGFR wild-type enzyme. nih.gov One of the most potent compounds from this series exhibited significant anticancer activity and induced cell cycle arrest and apoptosis in cancer cell lines. nih.gov

Furthermore, compounds containing the 4-fluorophenyl moiety have been investigated as inhibitors of various kinases. For example, 4-fluorophenyl-imidazole derivatives have been identified as selective inhibitors of p38α MAPK, CK1δ, and JAK2 kinases, with IC50 values in the nanomolar range. While direct data on this compound is limited, the presence of both the 1,2,4-oxadiazole ring and the 4-fluorophenyl group suggests a potential for interaction with kinase targets.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in various physiological processes, and certain isoforms, such as CA IX and CA XII, are overexpressed in many tumors, contributing to the acidic tumor microenvironment and promoting cancer progression.

Aromatic and heterocyclic sulfonamides are the main classes of CA inhibitors. While this compound is not a sulfonamide, the 1,2,4-oxadiazole ring has been used as a scaffold in the design of potent CA inhibitors. A series of aromatic primary sulfonamides decorated with diversely substituted 1,2,4-oxadiazole groups have shown potent inhibition of the cytosolic isoform hCA II and the membrane-bound, tumor-associated isoform hCA IX. nih.gov The 4-fluorophenyl moiety has also been incorporated into CA inhibitors, with some fluorinated phenyl sulfamates showing strong and selective inhibition of the tumor-associated isozymes IX and XII over the cytosolic ones I and II.

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine (B10760008) residues of histones and other non-histone proteins. HDAC inhibitors have emerged as a promising class of anticancer agents.

The 1,2,4-oxadiazole scaffold has been explored for the development of HDAC inhibitors. Several 1,2,4-oxadiazole derivatives have been reported to exhibit inhibitory activity against different HDAC isoforms. For instance, certain 1,2,4-oxadiazole derivatives have shown potent activity against HDAC4. Additionally, fluorinated compounds, including those with a fluorophenyl group, have been developed as HDAC inhibitors, with some showing enhanced selectivity for specific HDAC isoforms like HDAC6. doi.org The combination of the 1,2,4-oxadiazole core and the 4-fluorophenyl group in this compound suggests that it and its analogs could be potential candidates for HDAC inhibition, although specific experimental data is needed to confirm this.

Topoisomerase and Telomerase Inhibition

Research into the effects of this compound and its analogs on topoisomerase and telomerase has primarily focused on derivatives of the broader oxadiazole class. While direct studies on this compound are not extensively documented in the available literature, investigations into related structures provide insights into the potential of this chemical scaffold.

Telomerase, an enzyme crucial for maintaining telomere length and cell immortality, is a significant target in cancer therapy. sci-hub.se The inhibition of topoisomerase II, an enzyme that modulates DNA topology, has also been shown to suppress the proliferation of telomerase-negative cancers, suggesting a potential synergistic therapeutic approach. nih.gov

Studies on 1,3,4-oxadiazole (B1194373) derivatives have demonstrated notable telomerase inhibitory effects. For instance, certain 2-aminomethyl-5-(quinolin-2-yl)-1,3,4-oxadiazole-2(3H)-thione quinolone derivatives have shown potent antitumor effects through telomerase inhibition. nih.gov Similarly, a series of 2-phenyl-4H-chromone derivatives incorporating a 1,3,4-oxadiazole moiety exhibited significant inhibitory activity against telomerase, with some compounds demonstrating IC50 values superior to the control, staurosporine. sci-hub.se

While these findings are promising, it is important to note that they pertain to the 1,3,4-oxadiazole isomer. Further research is required to specifically elucidate the topoisomerase and telomerase inhibitory potential of this compound and its direct 1,2,4-oxadiazole analogs.

Mycobacterial Methionine tRNA Synthetase (MetRS) Inhibition

Aminoacyl-tRNA synthetases (AARSs) are essential enzymes in protein biosynthesis and represent promising targets for the development of novel antibiotics. nih.gov Specifically, mycobacterial methionine tRNA synthetase (MetRS) has been identified as a valid target for antituberculosis drug discovery.

Research has identified a novel class of small-molecule inhibitors among 3-phenyl-5-(1-phenyl-1H- nih.govnih.govnih.govtriazol-4-yl)- nih.govnih.govnih.govoxadiazoles (B1248032) that target both mycobacterial leucyl-tRNA synthetase (LeuRS) and MetRS. nih.gov One of the most active compounds from this series, 3-(3-chloro-4-methoxy-phenyl)-5-[3-(4-fluoro-phenyl)- nih.govnih.govnih.govoxadiazol-5-yl]-3H- nih.govnih.govnih.govtriazol-4-ylamine, demonstrated inhibitory activity against mycobacterial MetRS with an IC50 value of 13.8 µM. nih.gov Although this particular compound did not show antibacterial activity against M. tuberculosis, its ability to inhibit MetRS highlights the potential of the 3-(4-fluorophenyl)-1,2,4-oxadiazole (B1342648) scaffold. nih.gov

Another compound from this series, designated as compound 27, exhibited significant inhibitory activity against mycobacterial MetRS with an IC50 of 148.5 µM and a minimum inhibitory concentration (MIC) of 12.5 µM against the M. tuberculosis H37Rv strain. nih.gov Importantly, this compound was not cytotoxic to human HEK293 and HepG2 cell lines, suggesting a favorable selectivity profile. nih.gov These findings indicate that the 3-phenyl-1,2,4-oxadiazole (B2793662) core, particularly with a 4-fluorophenyl substitution, is a viable starting point for the development of novel antituberculosis agents targeting MetRS. nih.gov

Inhibition of Thyminidylate Synthase and Thymidine (B127349) Phosphorylase

Thymidine phosphorylase (TP) is an enzyme that plays a significant role in angiogenesis and cancer cell proliferation, making it a key target for anticancer drug development. nih.govnih.gov The 1,3,4-oxadiazole scaffold has been identified as a promising emerging motif for the inhibition of thymidine phosphorylase. nih.gov

While direct studies on this compound are limited, research on related 1,3,4-oxadiazole derivatives provides valuable insights. For example, certain 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thione derivatives have shown potent inhibitory activity against thymidine phosphorylase and the breast cancer cell line MCF-7. nih.gov

It is important to distinguish between the 1,2,4- and 1,3,4-isomers of oxadiazole, as their chemical properties and biological activities can differ. The existing research on 1,3,4-oxadiazoles as TP inhibitors suggests a potential avenue for investigation for the 1,2,4-oxadiazole class, including this compound. nih.govnih.gov However, dedicated studies are necessary to determine the specific inhibitory effects of this compound and its analogs on thyminidylate synthase and thymidine phosphorylase.

Receptor Binding and Modulation Assays

Cannabinoid Receptor 2 (CB2) Agonism

The cannabinoid receptor 2 (CB2) is primarily expressed on immune and neuroimmune cells and is a target for therapies addressing inflammation and pain. researchgate.net While direct evidence for CB2 agonism by this compound is not available, research into structurally related compounds provides some context.

A study on N-aryl-oxadiazolyl-propionamides as CB2-selective agonists involved the synthesis of 3-(3-(2-Bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)propanoic acid, a compound bearing the same 1,2,4-oxadiazole core with a substituted phenyl ring. nih.gov This suggests that the 1,2,4-oxadiazole scaffold can be incorporated into molecules designed to target the CB2 receptor. However, the specific contribution of the this compound moiety to CB2 receptor binding and activation remains to be elucidated.

Metabotropic Glutamate (B1630785) Receptor Subtype 5 (mGluR5) Allosteric Modulation

Metabotropic glutamate receptor subtype 5 (mGluR5) is a G protein-coupled receptor that plays a role in various central nervous system functions. nih.govnih.gov Allosteric modulators of mGluR5 are of interest for treating neurological and psychiatric disorders. nih.gov

A significant finding in this area is the discovery of S-(4-fluoro-phenyl)-{3-[3-(4-fluoro-phenyl)- nih.govnih.govnih.gov-oxadiazol-5-yl]-piperidin-1-yl}-methanone, also known as ADX-47273, a positive allosteric modulator (PAM) of mGluR5. nih.govnih.gov This compound contains the 3-(4-fluorophenyl)-1,2,4-oxadiazole core structure and has demonstrated efficacy in animal models of antipsychotic-like activity and cognitive enhancement. nih.gov

The discovery of ADX-47273 and other 1,2,4-oxadiazole derivatives as mGluR5 modulators underscores the importance of this chemical scaffold in the design of compounds that can fine-tune the activity of this receptor. nih.gov The 3-(4-fluorophenyl) group appears to be a key feature in these active molecules.

Serotonin (B10506) 5-HT(1B) Receptor Interactions

The serotonin 5-HT(1B) receptor is involved in the regulation of mood and behavior and is a target for antidepressant and anxiolytic drugs. nih.gov The 1,2,4-oxadiazole nucleus has been incorporated into ligands targeting this receptor.

For example, the selective 5-HT1B receptor inverse agonist, SB-224289, is a complex molecule that includes a 5-methyl-1,2,4-oxadiazol-3-yl moiety. nih.gov This compound potently blocks terminal 5-HT autoreceptor function. nih.gov Another compound, N-(3-(2-dimethylamino)ethoxy-4-methoxyphenyl)-2'-methyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl)-(1,1'-biphenyl)-4-carboxamide, has also been studied for its effects in animal models of anxiety and depression. nih.gov

These examples demonstrate that the 1,2,4-oxadiazole ring system can be a component of molecules that interact with the 5-HT(1B) receptor. However, the specific binding and functional activity of the simpler this compound at this receptor have not been detailed in the available literature and would require dedicated investigation.

Acetylcholine (B1216132) Receptor Modulation

While direct studies on the acetylcholine receptor (AChR) modulation by this compound are not extensively documented, research into structurally similar compounds provides insight into the potential of the 1,2,4-oxadiazole scaffold to interact with this target. The cholinergic system, involving neurotransmitters like acetylcholine and its receptors, is crucial for nerve impulse transmission. nih.gov

Derivatives of 1,2,4-oxadiazole have been investigated for their effects on the cholinergic system, particularly in the context of neurodegenerative diseases and as nematicides. For instance, certain 1,2,4-oxadiazole derivatives have been synthesized and evaluated for their potential as multifunctional agents for Alzheimer's disease by targeting acetylcholinesterase (AChE), the enzyme that degrades acetylcholine. nih.gov

Furthermore, a study on 1,2,4-oxadiazole derivatives containing haloalkyl groups identified them as potential nematicides that act on acetylcholine receptors. mdpi.commdpi.comresearchgate.net One compound, in particular, demonstrated excellent nematicidal activity against the pine wood nematode (Bursaphelenchus xylophilus), and subsequent transcriptome and enzyme activity assays indicated that this effect was primarily related to its impact on the nematode's acetylcholine receptor. mdpi.com

Pre-clinical Cell-Based Antiproliferative Activity in Relevant Disease Models (e.g., Cancer Cell Lines)

A significant body of research has focused on the antiproliferative properties of 1,2,4-oxadiazole derivatives and their isomers against various cancer cell lines. chim.itnih.govijfmr.com These compounds have demonstrated a broad spectrum of activity, inhibiting the growth of tumors from leukemia, melanoma, lung, colon, ovarian, and breast cancers. nih.govresearchgate.net

Analogs of the 1,3,4-oxadiazole isomer have shown notable activity. For example, N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine was found to be particularly effective against melanoma (MDA-MB-435), leukemia (K-562), breast cancer (T-47D), and colon cancer (HCT-15) cell lines. nih.gov Another analog, N-(2-Methoxyphenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine, exhibited significant growth inhibition against nearly 47 different cancer cell lines, with high sensitivity observed in leukemia (HL-60(TB)), melanoma (MDA-MB-435), ovarian cancer (OVCAR-3), and leukemia (K-562) cells. researchgate.net Furthermore, N-(2,4-Dimethylphenyl)-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amine displayed significant growth inhibition against central nervous system (CNS) cancer (SNB-19), ovarian cancer (OVCAR-8), and lung cancer (NCI-H40) cell lines. acs.org

The following table summarizes the preclinical antiproliferative activity of various 1,2,4-oxadiazole analogs and their isomers.

Compound Name/AnalogCancer TypeCell LineActivity MetricObserved ValueSource
N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amineMelanomaMDA-MB-435Growth Percent (GP)15.43 nih.gov
N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amineLeukemiaK-562Growth Percent (GP)18.22 nih.gov
N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amineBreast CancerT-47DGrowth Percent (GP)34.27 nih.gov
N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amineColon CancerHCT-15Growth Percent (GP)39.77 nih.gov
N-(2-Methoxyphenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amineLeukemiaHL-60(TB)Growth Inhibition (GI) %109.62 researchgate.net
N-(2-Methoxyphenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amineMelanomaMDA-MB-435Growth Inhibition (GI) %105.90 researchgate.net
N-(2-Methoxyphenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amineOvarian CancerOVCAR-3Growth Inhibition (GI) %91.94 researchgate.net
N-(2,4-Dimethylphenyl)-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amineCNS CancerSNB-19Percent Growth Inhibition (PGI)86.61 acs.org
N-(2,4-Dimethylphenyl)-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amineOvarian CancerOVCAR-8Percent Growth Inhibition (PGI)85.26 acs.org
N-(2,4-Dimethylphenyl)-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amineLung CancerNCI-H40Percent Growth Inhibition (PGI)75.99 acs.org
1,2,5-Oxadiazole Derivative (Compound 4)Breast CancerMCF-7GI508.50 µM unimi.it
1,2,5-Oxadiazole Derivative (Compound 4)Breast CancerMDA-MB 468GI5010.59 µM unimi.it

Antimicrobial Efficacy (Antibacterial, Antifungal) in In Vitro Models

The 1,2,4-oxadiazole scaffold and its isomers are recognized as key pharmacophores for broad-spectrum anti-infective activities, including antibacterial and antifungal properties. nih.govnih.gov Various derivatives have been synthesized and tested against a range of microbial pathogens.

One notable analog, 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol, demonstrated significant potential, exhibiting stronger activity against Escherichia coli and Streptococcus pneumoniae than the standard antibiotic ampicillin. nih.gov This compound was also highly active against Pseudomonas aeruginosa and showed antifungal activity against Aspergillus fumigatus that was superior to terbinafine. nih.gov Other 1,3,4-oxadiazole derivatives have shown good to excellent inhibitory activity against bacterial strains such as Staphylococcus aureus, Enterococcus faecium, and Salmonella typhimurium. nih.gov

The table below presents the in vitro antimicrobial efficacy of selected oxadiazole analogs.

Compound Name/AnalogMicroorganismTypeActivity MetricObserved Value/ResultSource
5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiolEscherichia coliBacteriumComparative ActivityStronger than ampicillin nih.gov
5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiolStreptococcus pneumoniaeBacteriumComparative ActivityStronger than ampicillin nih.gov
5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiolPseudomonas aeruginosaBacteriumComparative ActivityOver 100x stronger than ampicillin nih.gov
5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiolAspergillus fumigatusFungusComparative ActivityBetter than terbinafine nih.gov
1,3,4-Oxadiazole derivative (4i)Salmonella entericaBacteriumZone of Inhibition22 mm researchgate.net
1,3,4-Oxadiazole derivative (4i)Escherichia coliBacteriumZone of Inhibition24 mm researchgate.net
Valine-derived 1,3-oxazole (6a)Candida albicansFungusZone of Inhibition8 mm mdpi.com

In Vivo Pre-clinical Efficacy Studies (Non-Human Animal Models)

Evaluation in Rodent Models for Specific Pharmacological Effects (e.g., Nematicidal, Anxiolytic, Antipsychotic)

While in vivo data for this compound is limited, studies on related 1,2,4-oxadiazole derivatives have demonstrated significant pharmacological effects in rodent models. A group of novel 1,2,4-oxadiazole derivatives that act as positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 4 (mGlu4) were evaluated for central nervous system effects. nih.govnih.govresearchgate.net

In these studies, five of the modulator compounds demonstrated significant anxiolytic- and antipsychotic-like properties in the social interaction in high light (SIH) test and the DOI-induced head twitch test in mice, respectively. nih.govresearchgate.net The effects of one compound, N-(4-(5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl)-3-methylphenyl)picolinamide, were comparable to the atypical antipsychotic drug clozapine (B1669256) in the head twitch test. nih.govresearchgate.net These findings suggest that the 1,2,4-oxadiazole scaffold is a promising framework for developing agents with potential anxiolytic and antipsychotic applications. nih.gov

Assessment of Compound Efficacy in Relevant Disease Models (Non-Human)

The therapeutic potential of 1,2,4-oxadiazole analogs has been assessed in non-human models of various diseases, including parasitic infections and neurodegenerative disorders.

In a murine model of malaria, a novel 1,2,4-oxadiazole analog of the drug astemizole (B1665302) demonstrated in vivo efficacy against Plasmodium berghei-infected mice at an oral dose of 4 x 50 mg/kg. up.ac.za This suggests the potential of this chemical class in the development of new antimalarial agents.

In the context of neurodegenerative diseases, a novel 1,2,4-oxadiazole derivative, wyc-7-20, was evaluated in a 3xTg mouse model of Alzheimer's disease. dovepress.com Treatment with this compound led to improved cognitive impairments, enhanced β-amyloid (Aβ) clearance, and reduced tau pathological phenotypes in the brains of the transgenic mice. dovepress.com These results highlight the potential of 1,2,4-oxadiazole derivatives as therapeutic agents for complex diseases like Alzheimer's. dovepress.com Additionally, the bioisostere of 1,2,4-oxadiazole, 1,2,5-thiadiazole, has shown efficacy in vivo. An analog, NSC745885, reduced tumor growth in animal models without causing a decrease in body weight, indicating a favorable safety profile compared to drugs like doxorubicin. nih.gov

Mechanistic Elucidation of Biological Actions

The diverse biological activities of 1,2,4-oxadiazole and its analogs stem from their ability to interact with multiple molecular targets. For their antiproliferative effects, a primary mechanism identified is the inhibition of tubulin polymerization. acs.org Molecular docking studies have shown that certain 1,3,4-oxadiazole analogs bind efficiently within the combretastatin (B1194345) A-4 binding site of tubulin, a key protein involved in microtubule formation and cell division. acs.org This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis in cancer cells.

Another investigated mechanism for the anticancer activity of 1,2,4-oxadiazole derivatives is the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair. unimi.it Some 1,2,5-oxadiazole analogs have demonstrated complete inhibition of topoisomerase II relaxation activity. unimi.it

In the context of neuroactivity, some 1,2,4-oxadiazole derivatives function as inhibitors of monoamine oxidase B (MAO-B), an enzyme involved in the metabolism of neurotransmitters. nih.gov Furthermore, certain analogs act as positive allosteric modulators of metabotropic glutamate receptors (mGluRs), specifically showing preference for group III mGlu receptors like mGlu4, which is a target for anxiolytic and antipsychotic drug development. nih.govresearchgate.net

For antimicrobial action, the mechanism of some 1,2,4-oxadiazole analogs has been linked to the inhibition of mycobacterial enoyl-ACP reductase, an essential enzyme in the synthesis of the mycobacterial cell wall. chim.it

Identification of Key Molecular Targets and Signaling Pathways

Research into this compound and its structural analogs has revealed their interaction with several crucial molecular targets implicated in various disease pathologies, particularly in oncology and neurodegenerative disorders. The 1,2,4-oxadiazole scaffold serves as a versatile pharmacophore, enabling the design of compounds that can selectively inhibit key enzymes and proteins.

One of the most significant molecular targets identified for diaryl 5-amino-1,2,4-oxadiazole analogs is tubulin . nih.gov These compounds have been shown to inhibit tubulin polymerization, a critical process for microtubule formation and, consequently, for cell division. The mechanism of action often involves binding at or near the colchicine (B1669291) site on β-tubulin, which disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis. nih.gov The identification of tubulin as a target places these compounds in the category of microtubule-targeting agents, a well-established class of anticancer drugs. nih.gov

Another key enzyme targeted by oxadiazole-containing compounds is Cyclin-Dependent Kinase 1 (CDK1) . Analogs where the central ring has been replaced with a 1,3,4-oxadiazole moiety have demonstrated potent inhibitory activity against CDK1. mdpi.com As CDK1 is a crucial regulator of cell cycle progression, particularly at the G2-M transition, its inhibition leads to cell cycle arrest, providing a clear mechanism for the antiproliferative effects of these compounds. mdpi.com

In the context of neurodegenerative diseases, analogs such as 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole have been identified as potent and selective inhibitors of Monoamine Oxidase B (MAO-B) . mdpi.com MAO-B is a key enzyme in the metabolism of monoaminergic neurotransmitters, and its selective inhibition is a validated therapeutic strategy for Parkinson's disease. mdpi.com

Furthermore, various analogs have been investigated for their activity against other targets. These include Sirtuin 2 (Sirt2) , a class III histone deacetylase, and 5-hydroxytryptamine (5-HT) receptors , indicating the broad therapeutic potential of the oxadiazole scaffold. nih.gov In the field of infectious diseases, related thiadiazole derivatives bearing a 4-fluorophenyl group have been studied for their potential to inhibit InhA , an enoyl-acyl carrier protein reductase essential for Mycobacterium tuberculosis. nih.gov

Compound Class/AnalogMolecular TargetTherapeutic AreaReference
Diaryl 5-amino-1,2,4-oxadiazolesTubulin (Colchicine site)Oncology nih.gov
1,3,4-Oxadiazole Nortopsentin AnalogsCyclin-Dependent Kinase 1 (CDK1)Oncology mdpi.com
3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazoleMonoamine Oxidase B (MAO-B)Neurodegenerative Disorders mdpi.com
Substituted 1,2,4-oxadiazolesSirtuin 2 (Sirt2)Various nih.gov
5-(4-Fluorophenyl)-1,3,4-thiadiazole derivativesInhA enzymeInfectious Disease (Tuberculosis) nih.gov

Analysis of Binding Modes and Interaction Dynamics with Biological Macromolecules

The therapeutic efficacy of this compound analogs is fundamentally determined by their binding modes and interaction dynamics with their respective biological targets. Computational and experimental studies have provided insights into these molecular interactions.

For analogs targeting tubulin, docking studies have shown that these diaryl 5-amino-1,2,4-oxadiazoles fit into the colchicine binding pocket. nih.gov This interaction differentiates them from other tubulin inhibitors like combretastatin A-4 (CA-4), which typically require specific methoxy (B1213986) group arrangements for optimal activity. The oxadiazole derivatives appear to satisfy fewer stringent structural criteria for significant tubulin interaction, highlighting their unique binding characteristics. nih.gov

Molecular docking studies of related heterocyclic compounds have elucidated specific amino acid interactions that stabilize the ligand-protein complex. For instance, in the study of S-alkyl-4-amino-5-(5-(3-fluorophenyl)pyrazol-3-yl)-1,2,4-triazole-3-thiol derivatives targeting a specific enzyme, key interactions were identified. zsmu.edu.ua These included intermolecular hydrogen bonds formed between the ligand's amino group or pyrazole (B372694) nitrogen and residues such as MET, ALA, and GLY. zsmu.edu.ua Additionally, alkyl interactions with hydrophobic residues like LEU and LYS were observed to contribute to the binding affinity. zsmu.edu.ua

The binding of 1,3,4-oxadiazole derivatives to serum albumins, such as Bovine Serum Albumin (BSA), has also been investigated to understand their pharmacokinetic properties. scielo.br These studies help in assessing the pharmacological effectiveness and distribution of the compounds in a biological system. scielo.br The interactions often involve hydrophobic and electrostatic forces with the amino acid residues within the binding pockets of the albumin protein.

Compound Class/AnalogTarget MacromoleculeBinding Site/Interacting ResiduesInteraction TypeReference
Diaryl 5-amino-1,2,4-oxadiazolesβ-TubulinColchicine binding siteNot specified nih.gov
3-(decylthio)-5-(3-(3-fluorophenyl)pyrazol-5-yl)-1,2,4-triazole-4-amineEnzyme active siteALA A: 1200, MET A: 1199Intermolecular hydrogen bond zsmu.edu.ua
S-propyl substituted triazole derivativeEnzyme active siteLEU A: 1196, LYS A: 1150Alkyl interactions zsmu.edu.ua
S-butyl substituted triazole derivativeEnzyme active siteGLY A: 1202C-H bond zsmu.edu.ua
5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivativesBovine Serum Albumin (BSA)Amino acid residues in binding pocketHydrophobic and electrostatic scielo.br

Elucidation of Cellular and Subcellular Effects

The interaction of this compound analogs with their molecular targets translates into a range of observable cellular and subcellular effects. These effects are predominantly antiproliferative and cytotoxic, which have been extensively studied in various cancer cell lines.

A primary cellular effect of tubulin-targeting 1,2,4-oxadiazole analogs is a cytostatic action, leading to a marked decrease in cell proliferation and colony formation. nih.govresearchgate.net This is often accompanied by a reduction in intracellular ATP content. researchgate.net For instance, analogs have demonstrated significant growth inhibition against a panel of cancer cell lines, including those from melanoma, leukemia, breast, and colon cancers. nih.gov

Furthermore, these compounds can induce programmed cell death, or apoptosis. evitachem.comnih.gov Flow cytometry analyses have confirmed that certain 1,3,4-oxadiazole derivatives cause cell cycle arrest, typically at the G2-M phase, which is consistent with their inhibition of targets like CDK1. mdpi.com This arrest prevents cancer cells from completing mitosis and triggers the apoptotic cascade.

In addition to cell cycle arrest and apoptosis, some analogs have been shown to inhibit cell migration. mdpi.com A notable effect observed with a related pyrrole-based tubulin inhibitor is the blockage of the epithelial-to-mesenchymal transition (EMT), a key process in cancer metastasis. researchgate.net Studies using three-dimensional (3D) cell culture models, such as tumor spheroids, have shown that these compounds can negatively affect spheroid growth and formation. researchgate.net This suggests that their anticancer activity is relevant in a more physiologically representative tumor microenvironment. The compounds have also been observed to promote the differentiation of cancer cells by decreasing the expression of stemness markers. researchgate.net

The cytotoxic activity of these compounds has been evaluated against a wide array of human tumor cell lines, with some derivatives showing potent activity.

Compound/AnalogCell Line(s)Observed Cellular/Subcellular EffectReference
N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amineMDA-MB-435 (melanoma), K-562 (leukemia), T-47D (breast), HCT-15 (colon)Inhibition of cell growth nih.gov
1,3,4-Oxadiazole Nortopsentin AnalogsPancreatic ductal adenocarcinoma (PDAC) cell linesCell cycle arrest at G2-M phase, reduction in cell migration mdpi.com
4‐(4‐aminophenyl)‐1‐(4‐fluorophenyl)‐1H‐pyrrol‐3‐ylmethanone (ARDAP)MCF-7 (breast cancer)Decreased cell proliferation, colony formation, and ATP content; blockage of EMT; inhibition of tumor spheroid growth; decreased expression of stemness markers researchgate.net
3-(4-chlorophenyl)-4-formyl- nih.govnih.govevitachem.com oxadiazol-3-ium-5-olateSNB-75 (CNS), UO-31 (renal), NCI-H522 (non-small cell lung), MOLT-4 (leukemia)Growth inhibition (%GI) researchgate.net
3-(4-chlorophenyl)- nih.govnih.govevitachem.com oxadiazol-3-ium-5-olateMDA-MB-231/ATCC, T-47D, MCF-7 (breast); IGROV1, OVCAR-4 (ovarian)Growth inhibition (%GI) researchgate.net

Structure Activity Relationship Sar Studies of 3 4 Fluorophenyl 1,2,4 Oxadiazol 5 Amine Derivatives

Impact of Substituents on the 4-Fluorophenyl Ring on Biological Activity

The substitution pattern on the phenyl ring at the C3 position of the 1,2,4-oxadiazole (B8745197) core is a critical determinant of biological activity. The nature of the substituent, whether electron-donating or electron-withdrawing, significantly modulates the compound's potency.

Research has shown that for a molecule to possess Sirt2 inhibitory action, the 1,2,4-oxadiazole must have a para-substituted phenyl ring at its 3rd position. nih.gov Further studies on related scaffolds have provided more specific insights. For instance, in a series of 1,2,4-oxadiazoles evaluated for anti-tubercular activity, derivatives with electron-withdrawing groups and halogens on the C3-phenyl ring demonstrated superior activity compared to those with electron-donating or bulky substituents. nih.gov This suggests that the electronic properties of the phenyl ring play a key role in the interaction with the biological target.

In the context of insecticidal activity, the para-position on the phenyl ring was also found to be crucial. scielo.br Specifically, a cyano (-CN) group at the para-position was shown to be more beneficial for maintaining activity compared to other substituents like fluorine or hydrogen, indicating that a strong electron-withdrawing group in this position can enhance potency. scielo.br Conversely, the presence of electron-withdrawing groups such as nitro and trifluoromethyl on a C5-phenyl ring of other 1,2,4-oxadiazoles has been shown to increase their anti-infective potential. nih.gov

Substituent Type on C3-Phenyl RingObserved Effect on ActivityBiological ContextReference
Electron-Withdrawing Groups (e.g., -Cl, -CN, -CF3)Increased ActivityAnti-tubercular, Insecticidal, Anti-infective nih.govscielo.br
Halogens (e.g., -F, -Cl)Increased ActivityAnti-tubercular nih.gov
Electron-Donating Groups (e.g., -OCH3)Decreased ActivityAnti-tubercular nih.gov
Bulky GroupsDecreased ActivityAnti-tubercular nih.gov

Role of the 5-Amino Moiety and its Functionalized Derivatives in Modulating Biological Effects

The 5-amino group is a key functional handle that can be modified to significantly alter the biological profile of 3-phenyl-1,2,4-oxadiazole (B2793662) derivatives. Both the presence of the amino group and its subsequent derivatization are pivotal for activity.

A high-throughput screening identified N-aryl-N-(3-aryl-1,2,4-oxadiazol-5-yl)amines as a potent series of antiproliferative compounds for prostate cancer. nih.gov SAR exploration of this series revealed critical insights. For the N-aryl moiety attached to the 5-amino group, substitutions at the ortho- and para-positions were found to be particularly important. For instance, moving a methoxy (B1213986) group from the meta- to the para-position on the N-phenyl ring resulted in a significant increase in potency. nih.gov The most potent compounds in the series often featured a 2,4-disubstituted N-phenyl ring, with combinations like 2-methyl-4-methoxy leading to compounds with IC₅₀ values in the nanomolar range. nih.gov This work culminated in a derivative that was over 200-fold more potent than the initial hit compound, underscoring the importance of optimizing the N-aryl substituent. nih.gov

Furthermore, derivatization of the 5-amino group into amides, such as acetamides, has been shown to yield compounds with significant in vivo anti-inflammatory activity. nih.gov This indicates that converting the basic amino group to a neutral amide can switch the primary biological activity of the scaffold. The ability of the 5-amino group to act as a hydrogen bond donor and its potential for various chemical modifications make it a central point for modulating biological effects. nih.govnih.gov

Compound Structure (N-Aryl Substituent at 5-Amino Position)C3-Phenyl SubstituentAntiproliferative Activity (IC₅₀, DU-145 cells)Reference
N-(3-Methoxyphenyl)4-Fluorophenyl5.7 µM nih.gov
N-(4-Methoxyphenyl)4-Fluorophenyl0.59 µM nih.gov
N-(4-Chlorophenyl)4-Fluorophenyl1.1 µM nih.gov
N-(2-Methyl-4-methoxyphenyl)4-Fluorophenyl0.08 µM nih.gov
N-(2-Methyl-4-methoxyphenyl)4-Chlorophenyl0.025 µM nih.gov

Influence of Heterocyclic Ring Modifications and Bioisosteric Replacements on Potency and Selectivity

The 1,2,4-oxadiazole ring is often employed as a bioisostere for amide and ester functionalities, providing improved metabolic stability and pharmacokinetic properties. nih.govresearchgate.net Modifying or replacing this core heterocycle is a common strategy to fine-tune a compound's activity and selectivity.

One direct bioisosteric modification is the replacement of the 1,2,4-oxadiazole ring with its regioisomer, the 1,3,4-oxadiazole (B1194373). nih.govrsc.org In a study on selective CB2 receptor ligands, this replacement resulted in a 10- to 50-fold reduction in receptor affinity. nih.gov Although the 1,3,4-oxadiazole derivatives were less potent, they were predicted to have more favorable properties such as higher polarity and reduced metabolic degradation. nih.govrsc.org This highlights a common trade-off in drug design between potency and pharmacokinetics.

Another common bioisosteric replacement involves substituting the ring oxygen with a sulfur atom to form a thiadiazole. A comparative study of 1,3,4-oxadiazoles and 1,3,4-thiadiazoles noted that the sulfur atom in the thiadiazole ring can impart improved lipid solubility and good tissue permeability. mdpi.com In the synthesis of anticonvulsant agents, both 2-(4-chlorophenyl)amino-5-(4-pyridyl)-1,3,4-oxadiazole and its corresponding 1,3,4-thiadiazole (B1197879) analog showed excellent activity, suggesting that in some scaffolds, this bioisosteric switch is well-tolerated. ptfarm.pl

Comparing different oxadiazole isomers, such as 1,2,5-oxadiazole, also provides valuable SAR data. Studies on 3,4-disubstituted 1,2,5-oxadiazoles as antiplasmodial agents have shown that this scaffold can also produce highly potent compounds, though direct comparisons of potency with 1,2,4-oxadiazole analogs are context-dependent. mdpi.com

Original HeterocycleBioisosteric ReplacementObserved Change in Biological ProfileExample ContextReference
1,2,4-Oxadiazole1,3,4-OxadiazoleDecreased receptor affinity (10-50x), but potentially improved PK properties.CB2 Receptor Ligands nih.govrsc.org
1,3,4-Oxadiazole1,3,4-ThiadiazoleSimilar activity maintained; may improve lipid solubility and tissue permeability.Anticonvulsant Agents mdpi.comptfarm.pl
Amide/Ester1,2,4-OxadiazoleImproved metabolic stability while maintaining biological activity.General Drug Design nih.govresearchgate.net

Comparative SAR Analysis with Established Pharmacological Agents and Reference Compounds

A key strategy in evaluating the therapeutic potential of novel 1,2,4-oxadiazole derivatives is to compare their biological activity with that of established pharmacological agents. Many compounds from this class have been identified as tubulin inhibitors, prompting direct comparisons with well-known antimitotic drugs. nih.gov

Diaryl 5-amino-1,2,4-oxadiazoles have been identified as tubulin inhibitors that interact with the colchicine (B1669291) binding site. nih.gov Their activity profile shows similarities to other known tubulin inhibitors, though with some differences. For example, while potent, these oxadiazoles (B1248032) elicited a weaker inhibition of colchicine binding compared to other reference inhibitors. nih.gov

In another study, 1,3,4-oxadiazoline analogs were designed as constrained mimics of Combretastatin (B1194345) A-4 (CA-4), a potent natural tubulin inhibitor. nih.govresearchgate.net The most potent compounds from this series exhibited sub-micromolar potency against human cancer cells, comparable to the parent compound, demonstrating that the oxadiazole scaffold can effectively mimic the cis-stilbene (B147466) core of CA-4. nih.gov Similarly, N-aryl-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amines were compared to the anticancer drug Imatinib and were shown to bind efficiently to the combretastatin A4 binding site on tubulin. acs.org

Beyond tubulin inhibitors, other 1,2,4-oxadiazole-based compounds have been benchmarked against different standards. For instance, certain benzothiazole-oxadiazole hybrids showed anticancer activity comparable to or better than established chemotherapy drugs like 5-fluorouracil (B62378), paclitaxel, and mitomycin against specific cancer cell lines. researchgate.net One derivative showed equipotent activity to 5-fluorouracil against a colorectal cancer cell line (IC₅₀ = 0.35 µM vs 0.23 µM). researchgate.net

Oxadiazole Derivative TypeReference CompoundBiological Target/ActivityComparative PotencyReference
Diaryl 5-amino-1,2,4-oxadiazolesColchicineTubulin InhibitionPotent tubulin inhibitors, but weaker inhibition of colchicine binding. nih.gov
2,5-Diaryl-1,3,4-oxadiazolinesCombretastatin A-4Tubulin Inhibition / AntiproliferativeSub-micromolar potency, comparable to CA-4. nih.gov
Benzothiazole-1,2,4-oxadiazoles5-FluorouracilAnticancer (Colorectal)Equipotent (e.g., IC₅₀ = 0.35 µM vs 0.23 µM). researchgate.net
Benzothiazole-1,2,4-oxadiazolesPaclitaxelAnticancer (Breast)4-5 times less potent. researchgate.net
N-Aryl-5-(trifluorophenyl)-1,3,4-oxadiazol-2-aminesImatinibAnticancerRegistered better activity against several cancer panels. acs.org

Lead Optimization and Drug Discovery Strategies for 3 4 Fluorophenyl 1,2,4 Oxadiazol 5 Amine Scaffolds

Design Principles for Enhancing Potency and Selectivity toward Specific Biological Targets

The potency and selectivity of compounds based on the 3-aryl-1,2,4-oxadiazol-5-amine core can be significantly modulated by strategic substitutions on its peripheral aryl rings. Structure-activity relationship (SAR) studies are crucial in elucidating the design principles that govern these enhancements. A notable example is the exploration of N-aryl-N-(3-aryl-1,2,4-oxadiazol-5-yl)amines as antiproliferative agents for prostate cancer. nih.govnih.gov

Initial high-throughput screening identified a hit compound with moderate potency (IC₅₀ = 5.7 µM) against the DU-145 human prostate carcinoma cell line. nih.govnih.gov Subsequent optimization focused on two key diversity vectors: the N-aryl ring attached to the 5-amino group (defined as R¹) and the aryl ring at the 3-position of the oxadiazole (defined as R²).

Key SAR findings include:

Influence of the N-Aryl Substituent (R¹): The nature and position of substituents on the N-aryl ring were found to be critical for antiproliferative activity. Electron-withdrawing groups, particularly halogens, were generally favored. For instance, replacing an unsubstituted phenyl ring with a 4-chlorophenyl or a 3,4-dichlorophenyl group at the R¹ position led to a significant increase in potency. nih.gov

Influence of the 3-Aryl Substituent (R²): Modifications to the aryl ring at the 3-position also had a profound impact on activity. The presence of a 4-fluorophenyl group, as in the parent scaffold, was a good starting point. However, further exploration showed that combining specific R¹ and R² moieties could lead to synergistic effects on potency. The most potent analog identified in one study, which combined a 3,4-dichlorophenyl group at R¹ and a 4-fluorophenyl group at R², exhibited an IC₅₀ value of 0.025 µM, representing a more than 200-fold improvement over the original hit compound. nih.govnih.gov

These findings underscore a key design principle: optimizing potency and selectivity often requires a multi-parameter approach, exploring substitutions at all available positions on the scaffold to identify the most favorable combination for interaction with the biological target. nih.gov

Table 1: Structure-Activity Relationship of N-aryl-N-(3-aryl-1,2,4-oxadiazol-5-yl)amine Analogs Against DU-145 Prostate Cancer Cells nih.gov
CompoundR¹ Substituent (N-Aryl Ring)R² Substituent (3-Aryl Ring)IC₅₀ (µM)
Hit Compound4-methylphenyl4-methoxyphenyl5.7
Analog A4-chlorophenyl4-methoxyphenyl1.3
Analog B3,4-dichlorophenyl4-methoxyphenyl0.14
Analog C3,4-dichlorophenyl4-fluorophenyl0.025
Analog D4-bromophenyl4-fluorophenyl0.43
Analog E4-fluorophenyl4-fluorophenyl0.67

Development of Novel Analogs through Scaffold Hopping and Fragment-Based Design

Beyond simple substituent modifications, more advanced strategies like scaffold hopping and fragment-based design are employed to discover novel analogs with improved properties.

Scaffold Hopping: This technique involves replacing the central core of a molecule with a structurally different scaffold while retaining the original orientation of key binding groups. niper.gov.in The goal is to identify new chemotypes that may offer advantages in terms of potency, selectivity, or ADME properties, or to circumvent existing patents. niper.gov.in For the 1,2,4-oxadiazole (B8745197) class, this could involve replacing the oxadiazole ring itself with another 5-membered heterocycle or replacing one of the flanking aryl rings with a non-aromatic or heterocyclic ring system that maintains the necessary spatial arrangement of substituents. This strategy allows for the exploration of new chemical space and can lead to the discovery of compounds with fundamentally different property profiles. niper.gov.in

Fragment-Based Design (FBDD): FBDD is a rational drug design approach that begins by identifying small chemical fragments that bind weakly to the biological target. These fragments are then grown or linked together to produce a lead compound with higher affinity. In the context of the 3-(4-fluorophenyl)-1,2,4-oxadiazol-5-amine scaffold, FBDD could be used to design novel inhibitors for specific targets. For instance, in the development of new Epidermal Growth Factor Receptor (EGFR) inhibitors, FBDD efforts were used to meticulously design a series of compounds that linked a 1,2,4-oxadiazole moiety to other heterocyclic fragments, resulting in potent enzyme inhibition. nih.govfrontiersin.org This approach allows for a more efficient exploration of the target's binding site compared to traditional high-throughput screening.

Application of Bioisosteric Replacements in Lead Optimization

Bioisosteric replacement is a cornerstone of lead optimization, involving the substitution of one atom or group with another that has similar physical or chemical properties, leading to a similar biological response. This strategy is widely used to fine-tune a compound's potency, selectivity, and pharmacokinetic profile. cambridgemedchemconsulting.com

The 1,2,4-Oxadiazole Ring as a Bioisostere: The 1,2,4-oxadiazole ring itself is frequently used as a bioisostere for amide and ester functionalities. chim.itnih.gov Amide and ester bonds are often susceptible to hydrolysis by metabolic enzymes (amidases and esterases). Replacing these labile groups with the more metabolically stable 1,2,4-oxadiazole ring can significantly improve a compound's half-life and oral bioavailability while preserving the key hydrogen bonding interactions necessary for target binding. nih.gov

Intra-Scaffold Bioisosteric Replacements: Bioisosterism can also be applied to the 1,2,4-oxadiazole scaffold itself. A common strategy involves replacing the 1,2,4-oxadiazole ring with its regioisomer, the 1,3,4-oxadiazole (B1194373). This seemingly minor change can have significant consequences for the molecule's properties. Studies have shown that 1,3,4-oxadiazole analogs tend to have higher polarity, which can lead to reduced metabolic degradation and a lower potential for off-target effects like hERG channel inhibition. rsc.org However, this replacement can sometimes lead to a reduction in target affinity, requiring careful evaluation. rsc.org

Peripheral Bioisosteric Replacements: This strategy is evident in many SAR studies. For example, the replacement of a hydrogen atom with a fluorine atom on a phenyl ring is a classic bioisosteric switch. While fluorine is similar in size to hydrogen, its strong electron-withdrawing nature can alter the electronic properties of the ring and improve metabolic stability by blocking sites of oxidative metabolism. Similarly, replacing a phenyl ring with a bioisosteric heterocycle like pyridine (B92270) can introduce a hydrogen bond acceptor, potentially improving solubility and target interactions. cambridgemedchemconsulting.com In the design of novel benzamides, a pyrazole (B372694) ring was linked to a 1,2,4-oxadiazole based on the principle of bioisosterism to generate compounds with pesticidal activity. nih.gov

Future Perspectives and Emerging Research Avenues for 3 4 Fluorophenyl 1,2,4 Oxadiazol 5 Amine

Exploration of Novel Therapeutic Applications and Undiscovered Biological Activities

The 1,2,4-oxadiazole (B8745197) ring is a well-regarded pharmacophore in medicinal chemistry, known to be a bioisostere of amide and ester groups, which can enhance pharmacokinetic properties. Derivatives of 1,2,4-oxadiazole have demonstrated a wide array of biological activities, suggesting that 3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-amine could be a promising candidate for screening against various therapeutic targets.

Future research should focus on a systematic evaluation of this compound's bioactivity. The presence of the 4-fluorophenyl group is of particular note, as fluorine substitution is a common strategy in drug design to improve metabolic stability and binding affinity.

Potential Therapeutic Areas for Investigation:

Anticancer Activity: Numerous 1,2,4-oxadiazole derivatives have been reported to exhibit potent anticancer properties. Future studies could involve screening this compound against a panel of human cancer cell lines. Research into its effects on key cancer-related pathways, such as cell cycle progression and apoptosis, would be a critical next step.

Antimicrobial and Antifungal Activity: The oxadiazole nucleus is present in various compounds with demonstrated antibacterial and antifungal efficacy. Investigating the minimum inhibitory concentration (MIC) of this compound against a range of pathogenic bacteria and fungi could uncover novel antimicrobial applications.

Neurodegenerative Diseases: Some 1,2,4-oxadiazole derivatives have been explored as potential agents for treating neurodegenerative conditions like Alzheimer's disease. The potential of this compound to inhibit enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), or monoamine oxidase B (MAO-B) warrants investigation.

Anti-inflammatory and Analgesic Properties: The anti-inflammatory potential of the 1,2,4-oxadiazole scaffold is another promising area. Future research could explore the inhibitory effects of this compound on key inflammatory mediators like cyclooxygenase (COX) enzymes.

A summary of biological activities observed in structurally related 1,2,4-oxadiazole derivatives is presented in Table 1, highlighting the potential therapeutic avenues for this compound.

Table 1: Examples of Biological Activities of 1,2,4-Oxadiazole Derivatives

Biological Activity Example of Derivative Class Potential Target/Mechanism
Anticancer 3,5-diaryl-1,2,4-oxadiazoles Apoptosis induction, Tubulin polymerization inhibition
Antibacterial 1,2,4-oxadiazole antibiotics Inhibition of bacterial cell wall synthesis
Antifungal Amide-containing 1,2,4-oxadiazoles Inhibition of succinate (B1194679) dehydrogenase (SDH)
Anti-Alzheimer's 1,2,4-oxadiazole-based derivatives Inhibition of AChE, BuChE, and MAO-B

Advancements in Asymmetric Synthesis and Stereoselective Transformations of Derivatives

While this compound is an achiral molecule, the synthesis of chiral derivatives could unlock new biological activities and provide tools for studying stereoselective interactions with biological targets. The field of asymmetric synthesis of heterocyclic compounds is rapidly advancing, and these methodologies could be applied to derivatives of the target compound.

Future research in this area could focus on:

Stereoselective Alkylation or Arylation: Developing methods for the stereoselective introduction of substituents at the amine nitrogen or through modification of the phenyl ring.

Chiral Auxiliaries: Employing chiral auxiliaries to guide the stereoselective synthesis of more complex derivatives.

Catalytic Asymmetric Methods: The use of chiral catalysts for the enantioselective synthesis of derivatives is a highly attractive and efficient approach.

The development of stereoselective synthetic routes would enable the preparation of enantiomerically pure derivatives, which is crucial for detailed structure-activity relationship (SAR) studies and for developing compounds with improved therapeutic indices.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery. These computational tools can be leveraged to accelerate the exploration of the chemical space around this compound.

Future research directions include:

Predictive Modeling: Training ML models on existing datasets of 1,2,4-oxadiazole derivatives to predict the biological activities of novel, virtual derivatives of this compound.

De Novo Design: Utilizing generative AI models to design new derivatives with optimized properties, such as enhanced potency, selectivity, and improved ADME (absorption, distribution, metabolism, and excretion) profiles.

QSAR Studies: Developing Quantitative Structure-Activity Relationship (QSAR) models to understand the relationship between the chemical structure of derivatives and their biological activity, thereby guiding the design of more effective compounds.

Table 2: Hypothetical Workflow for AI-Driven Design of this compound Derivatives

Step Description Tools and Techniques Expected Outcome
1 Data Collection and Curation Public and proprietary databases of 1,2,4-oxadiazoles A curated dataset for model training
2 Model Training Machine learning algorithms (e.g., random forest, neural networks) Predictive models for various biological activities
3 Virtual Library Generation Generative AI, combinatorial chemistry software A large library of virtual derivatives
4 In Silico Screening and Prioritization Trained ML models, molecular docking simulations A ranked list of promising candidates for synthesis

Development as Chemical Probes and Tools for Advanced Mechanistic Biology Studies

Beyond its potential therapeutic applications, this compound can serve as a scaffold for the development of chemical probes. These tools are invaluable for elucidating the mechanisms of action of bioactive compounds and for studying complex biological processes.

Emerging research avenues in this area include:

Affinity-Based Probes: Functionalizing the parent compound with reporter tags (e.g., biotin, fluorescent dyes) or photo-affinity labels to enable the identification of its biological targets through techniques like affinity chromatography and proteomics.

Activity-Based Probes: Designing derivatives with reactive groups that can covalently bind to the active site of target enzymes, allowing for their visualization and quantification in complex biological samples.

Probes for Imaging: Incorporating fluorophores into the structure of this compound could lead to the development of probes for cellular imaging, enabling the visualization of its subcellular localization and interaction with target proteins in living cells.

The development of such chemical tools would not only advance our understanding of the biological roles of this specific compound but also contribute to the broader field of chemical biology.

Q & A

Q. Basic Research Focus

  • NMR Spectroscopy : ¹H/¹³C NMR identifies fluorophenyl protons (δ 7.2–7.8 ppm) and oxadiazole carbons (δ 160–165 ppm).
  • X-ray Crystallography : Resolves dihedral angles (e.g., 35.72° between oxadiazole and fluorophenyl rings) and hydrogen-bonding networks (e.g., N–H···N interactions at 1.99–2.03 Å) critical for solid-state stability .
  • Mass Spectrometry : High-resolution MS (e.g., Orbitrap Fusion Lumos) confirms molecular formula (C₉H₇FN₄O) and fragmentation patterns .

How can researchers resolve contradictions in reported biological activity data for derivatives of this compound?

Advanced Research Focus
Discrepancies often arise from substituent effects or assay variability. Methodological solutions include:

  • Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., electron-withdrawing groups at the 5-position) and correlate with bioactivity using regression models .
  • Standardized Assays : Use the DPPH radical scavenging assay for antioxidant activity (IC₅₀ values) and one-dose anticancer screening (e.g., NCI-60 cell lines) to ensure reproducibility .
  • Meta-Analysis : Compare data across studies while controlling for variables like solvent polarity (e.g., logP >2.5 enhances membrane permeability) .

What strategies are recommended for designing derivatives to explore structure-activity relationships in kinase inhibition?

Q. Advanced Research Focus

  • Scaffold Modification : Introduce pyridyl or trifluoromethyl groups to enhance binding to kinase ATP pockets (e.g., p38α MAP kinase inhibition via π-π stacking with Phe169) .
  • Molecular Docking : Use software (AutoDock Vina) to predict interactions with residues like Lys53 or Asp168 in target kinases.
  • In Vitro Validation : Prioritize derivatives with <100 nM IC₅₀ in enzymatic assays and confirm selectivity via kinase profiling panels .

How does the fluorophenyl group influence physicochemical properties and reactivity?

Q. Intermediate Research Focus

  • Lipophilicity : The 4-fluorophenyl group increases logP by ~1.5 units, improving blood-brain barrier penetration .
  • Electronic Effects : Fluorine’s electronegativity stabilizes the oxadiazole ring via resonance, reducing susceptibility to hydrolysis.
  • Crystal Packing : Fluorine participates in weak C–H···F interactions (2.6–3.0 Å), influencing solubility (e.g., 18.1 µg/mL at pH 7.4) .

What in vitro models are suitable for evaluating the anticancer potential of analogs?

Q. Advanced Research Focus

  • Cell Viability Assays : Use MTT or SRB assays on adherent cell lines (e.g., MCF-7, A549) with IC₅₀ calculations .
  • Apoptosis Markers : Quantify caspase-3/7 activation via luminescence assays.
  • Synergy Studies : Test combinations with cisplatin or paclitaxel using Chou-Talalay analysis to identify synergistic effects (Combination Index <1) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.